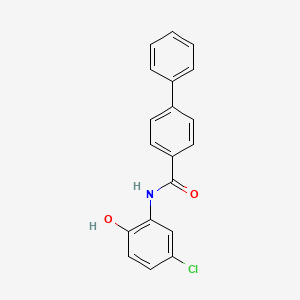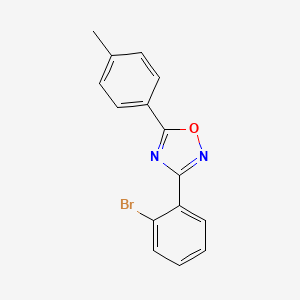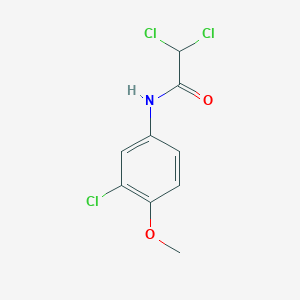
N-cyclohexyl-2-(1-pyrrolidinyl)acetamide
Overview
Description
N-cyclohexyl-2-(1-pyrrolidinyl)acetamide, commonly known as CX-717, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. The compound belongs to the class of ampakines, which are known to modulate the activity of AMPA receptors in the brain. CX-717 has been shown to improve memory, attention, and learning in preclinical studies, making it a promising candidate for the treatment of cognitive disorders.
Scientific Research Applications
1. Use in Synthesis of Opioid Kappa Agonists
N-cyclohexyl-2-(1-pyrrolidinyl)acetamide has been integral in synthesizing a novel series of potent opioid kappa agonists. Studies like Costello et al. (1991) demonstrate the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, identifying compounds with kappa agonist properties. These compounds were synthesized using chiral amino acids, introducing various alkyl and aryl substituents, and showed potent naloxone-reversible analgesic effects in animal models (Costello, James, Shaw, Slater, & Stutchbury, 1991).
2. Development of Antiarrhythmic Drugs
Another application of this compound is in the development of antiarrhythmic drugs. For example, a study by Walker et al. (1996) developed a method for quantifying an antiarrhythmic drug in rat blood and tissues, which involved the use of a reversed-phase high-performance liquid chromatography (HPLC) coupled with UV detection. This research is significant for understanding the pharmacokinetics of such drugs in biological systems (Walker, Wall, & Walker, 1996).
3. Research in Local Anesthetics
The compound has been used in research related to local anesthetics. Vasvári-Debreczy et al. (1981) explored the oxidative cyclization of 2-pyrrolidinyl-acetamide and -propionamide local anaesthetics. Their work led to the discovery of new bicyclic compounds, contributing to the understanding of the chemical properties and potential applications of these local anesthetics (Vasvári-Debreczy, Beckett, & Vutthikongsirigool, 1981).
4. Sigma Receptor Ligand Synthesis
The compound has been instrumental in synthesizing sigma receptor ligands. A study by de Costa et al. (1990) focused on synthesizing a series of compounds related to benzeneacetamides, exploring their structure-activity requirements. These compounds exhibited high affinity and selectivity for sigma receptors and showed insignificant affinity for other receptors, highlighting their potential as valuable tools in sigma receptor studies (de Costa, Rice, Bowen, Thurkauf, Rothman, Band, Jacobson, Radesca, Contreras, & Gray, 1990).
5. Antiprion Compound Research
An interesting application is in antiprion compound research. Hosokawa-Muto et al. (2019) studied the oral toxicity of a novel antiprion compound in rats and cynomolgus monkeys, showing its potential as a therapeutic agent for prion diseases. This study is significant for understanding the safety and efficacy of such compounds in living organisms (Hosokawa-Muto, Kimura, & Kuwata, 2019).
properties
IUPAC Name |
N-cyclohexyl-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(10-14-8-4-5-9-14)13-11-6-2-1-3-7-11/h11H,1-10H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZYCUYUXUDYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(pyrrolidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)
![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)

![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)

![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)
![4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)

